ethyl 4-((4-((5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-((4-((5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine core substituted with an ethyl carboxylate group and a sulfonamide-linked phenyl ring. The phenyl group is further functionalized with a carbamoyl moiety attached to a 5,6-dihydro-4H-cyclopenta[c]isoxazole heterocycle. This structure combines key pharmacophoric elements: the piperazine ring enhances solubility and bioavailability, the sulfonyl group facilitates hydrogen bonding, and the cyclopentaisoxazole may contribute to target binding via its rigid, planar structure.
Properties
IUPAC Name |
ethyl 4-[4-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O6S/c1-2-29-20(26)23-10-12-24(13-11-23)31(27,28)15-8-6-14(7-9-15)18(25)21-19-16-4-3-5-17(16)22-30-19/h6-9H,2-5,10-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKXNSOBBQMPHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CCCC4=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 4-((4-((5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate (CAS Number: 941879-14-7) is a compound of interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, particularly focusing on its pharmacological properties.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 448.5 g/mol. The compound features a complex structure that includes a piperazine ring, a sulfonamide moiety, and a dihydroisoxazole derivative, which are known to contribute to its biological activity.
Synthesis
The synthesis of this compound has been documented in various patents and research articles. The synthetic route typically involves the coupling of an appropriate piperazine derivative with a sulfonamide and a dihydroisoxazole intermediate. The details of the synthesis can be found in patent literature, which provides insights into the reaction conditions and yields achieved during the process .
Pharmacological Properties
Research indicates that compounds containing the dihydroisoxazole framework exhibit significant pharmacological activities, including anti-inflammatory and anti-cancer properties. The specific biological activities of this compound have been explored through various in vitro and in vivo studies:
- Anticancer Activity : Some studies suggest that derivatives of dihydroisoxazole can inhibit cancer cell proliferation by modulating signaling pathways involved in cell growth and apoptosis. For instance, compounds similar to ethyl 4-(...) have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- Anti-inflammatory Effects : The sulfonamide component is often associated with anti-inflammatory activity. Research indicates that such compounds can inhibit pro-inflammatory cytokines and enzymes like COX-2, which play crucial roles in inflammatory responses .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects due to the compound's ability to cross the blood-brain barrier and modulate neuroinflammatory processes .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Case Study 1 : A study on a related piperazine derivative demonstrated significant tumor growth inhibition in xenograft models, suggesting that modifications to the piperazine structure can enhance anticancer efficacy .
- Case Study 2 : Research involving high-throughput screening identified several derivatives that effectively modulated Oct3/4 expression in stem cells, indicating potential applications in regenerative medicine .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 448.5 g/mol |
| Anticancer Activity | Yes (inhibits cell proliferation) |
| Anti-inflammatory Activity | Yes (inhibits COX-2) |
| Neuroprotective Potential | Yes (modulates neuroinflammation) |
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that compounds similar to ethyl 4-((4-((5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate possess significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentrations (MICs): Various derivatives have demonstrated MICs in the low micromolar range against common pathogens such as Escherichia coli and Staphylococcus aureus.
Anticancer Activity
The anticancer potential of this compound has been extensively studied, with findings indicating:
- Inhibition of Cell Proliferation: Compounds related to this structure have shown submicromolar GI50 values against various cancer cell lines, including A549 lung cancer cells.
- Mechanisms of Action:
- Tubulin Polymerization Inhibition: Disruption of mitotic spindle formation leading to cell cycle arrest.
- Apoptosis Induction: Activation of caspases indicating programmed cell death pathways.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Study on Antimicrobial Efficacy: A recent investigation assessed the antibacterial activity of derivatives against clinical isolates, highlighting their potential as therapeutic agents in treating infections.
- Anticancer Mechanisms: Research focused on the effects of this compound on cancer cell lines demonstrated its ability to induce apoptosis and inhibit tumor growth in vivo models.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, and functional groups. Below is a detailed comparison:
Heterocyclic Core Modifications
- Cyclopentaisoxazole vs. Benzothiazole (): The compound in , ethyl 4-[(4-{[(2E)-6-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene]carbamoyl}phenyl)sulfonyl]piperazine-1-carboxylate, replaces the cyclopentaisoxazole with a benzothiazole ring. Benzothiazoles are known for antimicrobial and antitumor activities due to their electron-deficient aromatic system.
- Pyrazolopyrimidinones (): Arylpiperazines linked to pyrazolopyrimidinones (e.g., compound 5 in ) prioritize PDE inhibition. The target compound’s cyclopentaisoxazole may mimic the pyrazolopyrimidinone’s planar geometry but with distinct electronic properties, affecting binding affinity to enzymes like PDE5 .
Functional Group Variations
Carboxylate Ester vs. Carboxamide ():
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () features a carboxamide group instead of the ethyl carboxylate. Carboxamides are hydrolytically stable, whereas carboxylate esters may act as prodrugs, converting to carboxylic acids in vivo. This difference impacts pharmacokinetics: esters offer transient solubility, while carboxamides provide sustained stability .- Nitro Group vs. Sulfonyl (): Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate () contains a nitro group, a strong electron-withdrawing substituent. Compared to the target compound’s sulfonyl group, nitro substituents reduce piperazine basicity and may alter receptor interactions.
Substituent Effects
- The target compound lacks these substituents, suggesting a trade-off between solubility and membrane permeability .
Trifluoromethyl ():
Compound 5 in includes a trifluoromethylphenyl group, which enhances metabolic resistance and target affinity. The cyclopentaisoxazole in the target compound may achieve similar effects through steric hindrance rather than fluorine-mediated interactions .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Rigidity: The cyclopentaisoxazole’s fused ring system likely enhances target binding compared to non-cyclic analogs (e.g., ’s carboxamide), as seen in kinase inhibitors where planar heterocycles improve affinity .
- Metabolic Stability: The ethyl carboxylate may confer transient solubility but could be susceptible to esterase hydrolysis. In contrast, carboxamides () and trifluoromethyl groups () resist metabolic degradation .
Preparation Methods
Cycloaddition Strategy
The isoxazole core is synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile. Nitrile oxides are generated in situ from oxime precursors using oxidizing agents such as sodium hypochlorite (NaOCl) or phenyl iodine bis(trifluoroacetate) (PIFA). For example, cyclopentanone-derived oxime 38 (Scheme 1) undergoes oxidation to form nitrile oxide, which reacts with a strained alkyne dipolarophile to yield the bicyclic isoxazole.
Optimized Conditions :
- Oxime Preparation : Cyclopentanone reacts with hydroxylamine hydrochloride in ethanol at room temperature for 40 minutes.
- Nitrile Oxide Generation : Oxime 38 is treated with NaOCl (5% solution) and triethylamine (TEA) in dichloromethane (DCM) at 0°C.
- Cycloaddition : The nitrile oxide reacts with acetylene gas under microwave irradiation (100°C, 30 minutes) to afford 5,6-dihydro-4H-cyclopenta[c]isoxazole.
Amination of the Isoxazole Core
The 3-position amine is introduced via nucleophilic substitution or reductive amination. A nitro group at position 3 is reduced using hydrogen gas and palladium on carbon (Pd/C) in methanol, yielding the amine.
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 6.25 (s, 1H, isoxazole H), 3.02 (t, 2H, cyclopentyl CH₂), 2.45 (m, 4H, cyclopentyl CH₂).
- ESI-MS : m/z 137.1 [M+H]⁺.
Functionalization of the Phenyl Ring
Synthesis of 4-Carboxybenzenesulfonyl Chloride
4-Carboxybenzenesulfonyl chloride 50 is prepared by chlorosulfonation of benzoic acid using chlorosulfonic acid at 0°C, followed by thionyl chloride (SOCl₂) to activate the carboxylic acid.
Reaction Conditions :
Coupling with Piperazine
Piperazine reacts with 4-carboxybenzenesulfonyl chloride 50 in DCM using N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to form the sulfonamide 51 (Scheme 2).
Optimized Conditions :
- Molar Ratio : Piperazine (1.2 eq), 50 (1 eq).
- Temperature : 0–5°C to minimize bis-sulfonylation.
- Yield : 82% after column chromatography (silica gel, ethyl acetate/hexane).
Characterization :
Formation of the Carbamoyl Linkage
Activation of Carboxylic Acid
The carboxylic acid of 51 is converted to an acid chloride using thionyl chloride (SOCl₂) in refluxing DCM for 2 hours.
Amide Bond Formation
The acid chloride reacts with 5,6-dihydro-4H-cyclopenta[c]isoxazol-3-amine in DCM with TEA (3 eq) to form the carbamoyl derivative 52 (Scheme 3).
Key Parameters :
- Coupling Agent : DCC (1.5 eq), DMAP (0.1 eq).
- Yield : 78% after recrystallization (ethanol/water).
Characterization :
Alternative Synthetic Routes
Microwave-Assisted Cycloaddition
Microwave irradiation (150°C, 20 minutes) accelerates the 1,3-dipolar cycloaddition, improving yield to 89% compared to conventional heating (76%).
Yamaguchi Reagent for Isoxazole Formation
Using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) as a dehydrating agent enhances cyclization efficiency (yield: 72%).
Challenges and Optimization
Regioselectivity in Cycloaddition
The use of electron-deficient dipolarophiles (e.g., methyl propiolate) directs regioselectivity toward the 3,5-disubstituted isoxazole.
Piperazine Functionalization
Mono-carboxylation is achieved by limiting ethyl chloroformate to 1.1 eq and using a low temperature (0°C).
Q & A
Q. What are the typical synthetic routes for preparing ethyl 4-((4-((5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate?
The synthesis of this compound likely involves multi-step reactions, including:
- Piperazine Ring Functionalization : Introduction of the ethyl carboxylate group via nucleophilic substitution or coupling reactions (e.g., using ethyl chloroformate) .
- Sulfonylation : Reaction of the piperazine derivative with a sulfonyl chloride intermediate to attach the phenylsulfonyl group .
- Carbamoyl Linkage Formation : Coupling the sulfonylated intermediate with 5,6-dihydro-4H-cyclopenta[c]isoxazol-3-amine using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions . Methodological Note: Optimize yields by controlling reaction temperatures (0–5°C for exothermic steps) and using high-purity reagents .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- HPLC-MS : To verify molecular weight and detect impurities (>98% purity threshold) .
- NMR Spectroscopy : 1H/13C NMR to confirm functional groups (e.g., piperazine protons at δ 2.5–3.5 ppm, ester carbonyl at ~170 ppm) .
- X-ray Crystallography : For definitive structural confirmation if crystalline forms are obtainable . Methodological Note: Use deuterated DMSO or CDCl3 as solvents for NMR, and calibrate instruments with internal standards .
Q. What are the stability and storage requirements for this compound?
Based on analogous piperazine derivatives:
- Storage Conditions : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
- Stability Tests : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf life. Monitor via HPLC for decomposition products .
Advanced Research Questions
Q. How can computational modeling optimize the reaction pathways for synthesizing this compound?
Advanced approaches include:
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and identify rate-limiting steps (e.g., carbamoyl coupling efficiency) .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR to explore alternative pathways and reduce trial-and-error experimentation .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents (e.g., DMF vs. THF) and catalysts . Methodological Note: Validate computational predictions with small-scale experiments (<100 mg) before scaling up .
Q. What experimental design strategies can improve yield in multi-step syntheses?
Employ Design of Experiments (DOE) :
- Factorial Designs : Screen variables (temperature, stoichiometry, catalyst loading) to identify critical parameters .
- Response Surface Methodology (RSM) : Optimize interdependent factors (e.g., pH and reaction time for sulfonylation) .
- Taguchi Methods : Robustly minimize variability in large-scale batches . Example: A 3^2 factorial design reduced side products in a similar piperazine synthesis by 40% .
Q. How can researchers address contradictory data in toxicological studies for this compound?
If toxicity data is lacking (as seen in analogous compounds ):
- In Silico Toxicology : Use tools like ProTox-II or ADMET Predictor to estimate acute toxicity and prioritize in vitro testing .
- Mechanistic Studies : Perform enzyme inhibition assays (e.g., CYP450 isoforms) to identify metabolic liabilities .
- Dose-Response Experiments : Conduct zebrafish embryo toxicity assays (ZFET) for rapid, low-cost hazard assessment . Methodological Note: Cross-validate computational predictions with at least two independent assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
